N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-27-13-9-10-17(28-2)15(12-13)23-22(26)20-19(14-6-3-4-7-16(14)30-20)24-21(25)18-8-5-11-29-18/h3-12H,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONTKJSZHKTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the dimethoxyphenyl group to the benzofuran core.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced amides or alcohols can be formed.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic uses.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Trends : The target compound’s benzofuran core balances solubility (furan) and lipophilicity (dimethoxyphenyl), offering a middle ground between polar benzothiazoles and rigid naphthalenes.
- Data Gaps: No explicit biological activity data is provided in the evidence; further studies are needed to validate pharmacokinetic and therapeutic profiles.
- Patent Context : Benzothiazole derivatives in EP3348550A1 highlight industry interest in heterocyclic carboxamides for drug discovery, suggesting analogous applications for the target compound .
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H21N3O5
- Molecular Weight : 405.42 g/mol
The compound features a benzofuran core, which is known for its diverse biological activities, including anti-cancer properties. The presence of the dimethoxyphenyl and furan moieties enhances its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available benzofuran derivatives. The synthetic route may include:
- Formation of the Benzofuran Core : Utilizing precursors like 2-hydroxybenzaldehyde and appropriate reagents.
- Amidation Reaction : Introducing the furan-2-amido group through coupling reactions.
- Dimethylation : Adding methoxy groups to the phenyl ring to enhance solubility and biological activity.
Anticancer Effects
Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 12.45 | Topoisomerase II inhibition |
| HeLa (Cervical) | 10.30 | Cell cycle arrest at G1 phase |
| PC3 (Prostate) | 18.75 | DNA intercalation and apoptosis induction |
These results indicate that the compound may act through multiple mechanisms, including DNA intercalation, apoptosis induction via reactive oxygen species (ROS), and inhibition of topoisomerase II, which is critical for DNA replication and repair.
- Topoisomerase II Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, which is essential for managing DNA supercoiling during replication.
- Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with this compound leads to increased apoptotic cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound appears to elevate ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Studies
In a recent study published in MDPI, researchers evaluated the anticancer properties of various benzofuran derivatives, including this compound. The study indicated that this compound displayed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly in breast and lung cancer cell lines .
Another investigation highlighted its efficacy against prostate cancer cells, where it demonstrated an IC50 value significantly lower than that of conventional treatments . These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
